Estra-4,9,11-triene-3,17-dione
Overview
Description
Estra-4,9,11-triene-3,17-dione, also known as Trendione or Trenavar, is an androgen prohormone and a metabolite of the anabolic steroid trenbolone . It is to trenbolone what androstenedione is to testosterone . The compound is inactive itself, showing more than 100-fold lower affinity for the androgen and progesterone receptors than trenbolone . It has been sold on the internet as a “nutritional supplement” and is listed in the United States Designer Anabolic Steroid Control Act of 2014 .
Molecular Structure Analysis
Estra-4,9,11-triene-3,17-dione has a molecular formula of C18H20O2 . Its molar mass is 268.356 g/mol . The compound’s structure includes three cyclohexane rings and one cyclopentane ring .Chemical Reactions Analysis
Estra-4,9,11-triene-3,17-dione is a prohormone that focuses on 17b-HSD1 to create active Trenbolone, meaning once in your body, it converts into Trenbolone .Physical And Chemical Properties Analysis
Estra-4,9,11-triene-3,17-dione is a crystalline solid . Its solubility varies with different solvents: it is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (10 mg/ml) .Scientific Research Applications
Stereochemistry and Chemical Reactions
- Estra-4,9,11-triene-3,17-dione is involved in various stereochemical reactions. For instance, its derivatives undergo reactions leading to compounds like estra-1,3,5-triene-3,11α,17β-triol and 9β-estra-1,3,5-triene-11,17-dione (Hasegawa, Tsuda, & Nozoe, 1963). These reactions demonstrate the chemical versatility of this steroid in producing various structurally unique compounds.
Synthesis of Hydroxyestrogens
- The synthesis of hydroxyestrogens from estra-4,9,11-triene-3,17-dione derivatives has been explored. This involves chemical processes such as the thermolysis of 4-chloro-4,5-epoxyestra-3,17-diones, leading to the formation of compounds like 4-hydroxyestrone and 4-hydroxyestra-4,6-diene-3,17-dione (Majgier-Baranowska, Bridson, Marat, & Templeton, 1998). This highlights the compound's role in generating estrogen derivatives through complex chemical transformations.
Pharmaceutical Intermediates
- The compound serves as an important intermediate in pharmaceutical synthesis. For example, a three-step synthesis method has been developed to produce estra-4,9-diene-3,17-dione, highlighting its significance as a precursor in the synthesis of various pharmaceutical agents (Ma, Zhang, Liu, Xu, Yang, Liu, & Hu, 2019). This application underscores its importance in drug development processes.
X-Ray Powder Diffraction Studies
- X-ray powder diffraction studies of estra-4,9-diene-3,17-dione have been conducted to understand its crystalline structure (Zha, Tang, Bian, & Wang, 2020). These studies are crucial for determining the physical properties and stability of the compound, which is vital in its application in various fields including pharmaceuticals.
Stereoselective Synthesis
- Stereoselective synthesis methods have been developed for variants of estra-4,9,11-triene-3,17-dione, such as the synthesis of (8S,13S,14R)-7-oxa-estra-4,9-diene-3,17-dione (Kang, Jain, & Sui, 2007). This showcases its versatility in stereochemistry, enabling the creation of specific molecular configurations for targeted applications.
Safety And Hazards
Future Directions
Estra-4,9,11-triene-3,17-dione is banned by the World Anti-Doping Agency (WADA) and the National Collegiate Athletic Association (NCAA) . It is also listed in the United States Designer Anabolic Steroid Control Act of 2014 . This suggests that its use in sports and bodybuilding may decrease in the future due to regulatory restrictions.
properties
IUPAC Name |
(8S,13S,14S)-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-16H,2-7H2,1H3/t15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSXJBBFQODDTQ-RYRKJORJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873491 | |
Record name | Estra-4,9,11-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-4,9,11-triene-3,17-dione | |
CAS RN |
4642-95-9 | |
Record name | Trendione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4642-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trendione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004642959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-4,9,11-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRENDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9J4CV848 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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